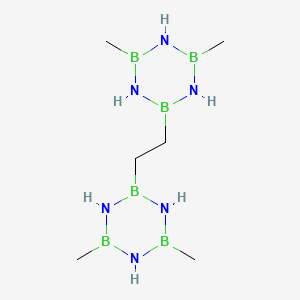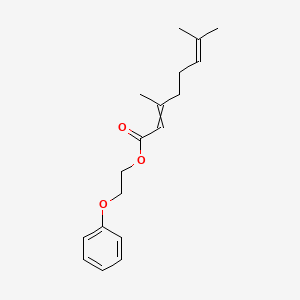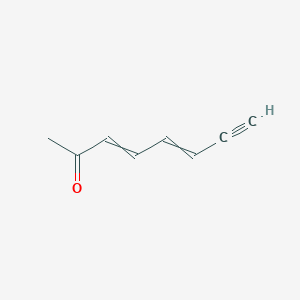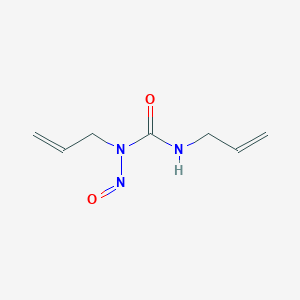
2,2'-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) is a complex organic compound characterized by its unique triazatriborinane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) typically involves the reaction of ethane-1,2-diamine with 4,6-dimethyl-1,3,5-triazatriborinane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazatriborinane rings can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds or organometallic reagents under controlled temperature and pressure.
Major Products
The major products formed from these reactions include various boron-containing compounds, which can be further utilized in different chemical processes.
Scientific Research Applications
2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of boron-containing polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its anti-cancer properties and ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The pathways involved include the inhibition of specific enzymes and the modulation of receptor activity, which can result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Ethane-1,2-diylbis(azanylylidenemethylylidene)]bis(6-chlorophenol)
- 1,2-Bis(2-aminoethoxy)ethane
- 1,2-Bis(2,4,6-tribromophenoxy)ethane
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(4,6-dimethyl-1,3,5,2,4,6-triazatriborinane) stands out due to its triazatriborinane structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Properties
CAS No. |
60607-11-6 |
|---|---|
Molecular Formula |
C6H22B6N6 |
Molecular Weight |
243.2 g/mol |
IUPAC Name |
2-[2-(4,6-dimethyl-1,3,5,2,4,6-triazatriborinan-2-yl)ethyl]-4,6-dimethyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C6H22B6N6/c1-7-13-8(2)16-11(15-7)5-6-12-17-9(3)14-10(4)18-12/h13-18H,5-6H2,1-4H3 |
InChI Key |
HRKIXCZIASQKSG-UHFFFAOYSA-N |
Canonical SMILES |
B1(NB(NB(N1)CCB2NB(NB(N2)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonic acid--[(1R,2S)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14605125.png)

![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)

![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)







